Ammonium dipentylnaphthalenesulphonate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
61702-92-9 |
|---|---|
Molecular Formula |
C20H31NO3S |
Molecular Weight |
365.5 g/mol |
IUPAC Name |
azanium;2,3-dipentylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C20H28O3S.H3N/c1-3-5-7-11-16-15-17-12-9-10-14-19(17)20(24(21,22)23)18(16)13-8-6-4-2;/h9-10,12,14-15H,3-8,11,13H2,1-2H3,(H,21,22,23);1H3 |
InChI Key |
ZTRXAIIXCCGSMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC2=CC=CC=C2C(=C1CCCCC)S(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for Ammonium Dipentylnaphthalenesulphonate
Analysis of Precursor Material Selection and Derivatization Strategies
The synthesis of ammonium (B1175870) dipentylnaphthalenesulphonate begins with the careful selection of precursor materials. The primary components are the aromatic core, the alkylating agent, the sulfonating agent, and the neutralizing base. Each choice significantly influences the reaction pathway, efficiency, and the properties of the final product.
The core structure is derived from naphthalene (B1677914) , a polycyclic aromatic hydrocarbon. greenagrochem.comgreenagrochem.com The alkyl chains are introduced using a pentylating agent. Common strategies involve the use of 1-pentanol or pentene isomers. The selection between an alcohol or an alkene depends on the chosen catalytic system (e.g., acid catalysts) and process conditions.
For the sulfonation step, which introduces the hydrophilic sulfonate group, several potent agents are available. shokubai.orgConcentrated sulfuric acid (H₂SO₄) and oleum (B3057394) (fuming sulfuric acid, which contains dissolved sulfur trioxide, SO₃) are the most common industrial choices. docbrown.info The reactivity of the sulfonating agent is a key parameter; oleum is more powerful than concentrated sulfuric acid and is used to achieve higher degrees of sulfonation or to sulfonate less reactive substrates. docbrown.info
Finally, the derivatization into the target ammonium salt is accomplished through neutralization of the intermediate dipentylnaphthalenesulfonic acid. For this specific compound, ammonia (B1221849) (NH₃) or an aqueous solution of ammonium hydroxide (B78521) (NH₄OH) is used as the alkaline neutralizing agent. google.com
| Role in Synthesis | Precursor Material | Chemical Formula | Key Function |
|---|---|---|---|
| Aromatic Backbone | Naphthalene | C₁₀H₈ | Provides the hydrophobic core structure. |
| Alkylating Agent | 1-Pentanol or Pentene | C₅H₁₂O or C₅H₁₀ | Introduces the two hydrophobic pentyl groups to the naphthalene ring. |
| Sulfonating Agent | Sulfuric Acid / Oleum | H₂SO₄ / H₂SO₄·xSO₃ | Attaches the hydrophilic sulfonic acid (-SO₃H) group. |
| Neutralizing Agent | Ammonia / Ammonium Hydroxide | NH₃ / NH₄OH | Converts the sulfonic acid to its ammonium salt, forming the final surfactant. |
Development and Refinement of Synthetic Routes for this compound
The synthesis of alkyl naphthalene sulfonates can be broadly categorized into two main approaches: direct, single-stage processes and more controlled multi-step routes. google.comgoogle.com The choice of route impacts reaction control, yield, and the generation of by-products.
In a direct or one-pot synthesis, naphthalene, the pentylating agent (e.g., 1-pentanol), and the sulfonating agent (sulfuric acid and/or oleum) are reacted concurrently. google.com This approach is often characterized by a vigorous exothermic reaction that can be challenging to control, potentially leading to the formation of undesired sulfur-containing by-products. google.comgoogle.com
To refine this technique and improve control, an incremental addition strategy has been developed. This method involves the alternating, portion-wise addition of the sulfonating agent and the alkylating alcohol. google.com This approach helps to manage the reaction exotherm and minimize the formation of undesirable products, such as molecules that have only been sulfonated or only been alkylated. google.com Once the alkylation and sulfonation reactions are complete, the resulting crude dipentylnaphthalenesulfonic acid is neutralized with an ammonium base to yield the final product.
Multi-step syntheses offer greater control over the reaction by separating the alkylation and sulfonation stages. google.com There are two primary sequences for this approach:
Alkylation Followed by Sulfonation : This is the more common multi-step route. Naphthalene is first reacted with the pentylating agent in the presence of an acid catalyst to form dipentylnaphthalene. google.comgoogle.com After this intermediate is formed, and potentially purified, it is then subjected to sulfonation using a sulfonating agent. google.com This method allows for better control over the degree of alkylation and the isomeric distribution of the dipentylnaphthalene intermediate before the sulfonation step.
Sulfonation Followed by Alkylation : In this alternative route, naphthalene is first sulfonated to produce naphthalenesulfonic acid. google.comgoogle.com This intermediate is then alkylated with the pentylating agent. However, this sequence can be less efficient because the sulfonic acid group is strongly deactivating, making the subsequent electrophilic substitution (alkylation) on the aromatic ring more difficult and often requiring more forcing conditions like higher temperatures. google.com
Following either multi-step pathway, the final step is the neutralization of the dipentylnaphthalenesulfonic acid with ammonia or ammonium hydroxide to produce this compound. google.com
| Synthetic Route | Description | Advantages | Disadvantages |
|---|---|---|---|
| Direct (One-Pot) Synthesis | Concurrent alkylation and sulfonation in a single reaction vessel. | Fewer processing steps; potentially faster reaction times. | Difficult to control exotherm; high potential for by-product formation. google.comgoogle.com |
| Multi-step (Alkylation First) | Separate, sequential steps for alkylation of naphthalene and then sulfonation of the resulting dipentylnaphthalene. google.com | Excellent process control; higher purity of intermediates; potentially higher final yield. | Longer overall process time; requires intermediate separation/purification. |
| Multi-step (Sulfonation First) | Naphthalene is first sulfonated, followed by alkylation of the naphthalenesulfonic acid. google.com | May offer different isomer selectivity. | Sulfonic acid group deactivates the ring, making subsequent alkylation difficult and less efficient. google.com |
Principles of Green Chemistry in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound aims to reduce its environmental footprint. Key areas of focus include catalysis, solvent use, and atom economy.
Catalysis : Traditional Friedel-Crafts alkylation often employs catalysts like aluminum trichloride (B1173362) (AlCl₃), which generate significant amounts of corrosive and hazardous waste. globethesis.com A greener alternative is the use of solid acid catalysts, such as zeolites or acid-treated clays. These catalysts are often reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying purification and reducing waste streams.
Solvent Reduction : The sulfonation of naphthalene can lead to product loss due to the sublimation of the starting material at elevated reaction temperatures. shokubai.org The use of high-boiling point, non-hazardous solvents like decalin can suppress this sublimation, leading to drastically improved product yields (up to 98%) and reducing the loss of raw materials. shokubai.org Designing processes that minimize or eliminate the need for volatile organic solvents is a primary goal.
Atom Economy and By-product Prevention : The choice of synthetic route directly impacts atom economy. Multi-step processes, particularly those with incremental reagent addition, are designed to minimize the formation of by-products and spent acid. google.comgoogle.com This not only increases the yield of the desired product but also reduces the amount of waste that requires treatment and disposal. Furthermore, developing product lines of naphthalene sulfonates that are classified as "ultimately biodegradable" with "low aquatic toxicity" is a significant step towards creating more environmentally benign surfactants.
Reaction Mechanism Elucidation during this compound Formation
The formation of this compound involves two key electrophilic aromatic substitution reactions followed by an acid-base neutralization.
Friedel-Crafts Alkylation : This step attaches the pentyl groups to the naphthalene ring. In the presence of an acid catalyst, the alkylating agent (e.g., 1-pentanol) generates an electrophile, typically a pentyl carbocation. This electrophile then attacks the electron-rich π-system of the naphthalene ring. A proton is subsequently lost from the ring, restoring its aromaticity and resulting in a pentylnaphthalene intermediate. The process is repeated to form dipentylnaphthalene.
Electrophilic Aromatic Sulfonation : The sulfonation mechanism involves an attack on the aromatic ring by the electrophile sulfur trioxide (SO₃). docbrown.info SO₃ is a powerful electrophile due to the high electronegativity of the three oxygen atoms. docbrown.info The SO₃ attacks the π-electrons of the dipentylnaphthalene ring to form a resonance-stabilized intermediate (a sigma complex). A proton is then transferred away, and the stable aromatic ring is reformed, yielding dipentylnaphthalenesulfonic acid. docbrown.info
The regiochemistry of sulfonation is highly dependent on reaction conditions, particularly temperature. For naphthalene itself, sulfonation at lower temperatures (e.g., 80°C) kinetically favors substitution at the 1-position (alpha-position), while higher temperatures (e.g., 160°C) thermodynamically favor the more stable 2-position (beta-position) product due to reduced steric hindrance. wordpress.com The presence of the two activating pentyl groups on the ring will further direct the position of the incoming sulfonic acid group.
Neutralization : This is a straightforward acid-base reaction. The acidic proton of the sulfonic acid group (-SO₃H) is transferred to the basic ammonia molecule (NH₃), forming the ammonium cation (NH₄⁺) and the dipentylnaphthalenesulphonate anion (R-SO₃⁻). This results in the final stable salt.
Table of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Ammonia | NH₃ |
| This compound | C₂₀H₂₉NO₃S (representative) |
| Ammonium hydroxide | NH₄OH |
| Decalin | C₁₀H₁₈ |
| Dipentylnaphthalene | C₂₀H₂₈ |
| Dipentylnaphthalenesulfonic acid | C₂₀H₂₈O₃S |
| Naphthalene | C₁₀H₈ |
| Naphthalenesulfonic acid | C₁₀H₈O₃S |
| Oleum | H₂SO₄·xSO₃ |
| 1-Pentanol | C₅H₁₂O |
| Pentene | C₅H₁₀ |
| Sulfur trioxide | SO₃ |
| Sulfuric acid | H₂SO₄ |
Advanced Structural Elucidation and Characterization Methodologies for Ammonium Dipentylnaphthalenesulphonate
Spectroscopic Techniques for Molecular Architecture Confirmation
Spectroscopic methods are fundamental in determining the precise molecular structure of Ammonium (B1175870) dipentylnaphthalenesulphonate. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework. For Ammonium dipentylnaphthalenesulphonate, both ¹H and ¹³C NMR would be employed to confirm the identity and connectivity of the dipentylnaphthalene and ammonium components.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the naphthalene (B1677914) ring, the aliphatic protons of the two pentyl chains, and the protons of the ammonium cation. The aromatic protons would appear in the downfield region (typically 7.0-8.5 ppm), with their specific chemical shifts and splitting patterns being dependent on the substitution pattern of the pentyl groups and the sulfonate moiety on the naphthalene ring. The protons of the pentyl chains would resonate in the upfield region (typically 0.8-3.0 ppm). The terminal methyl (CH₃) groups would likely appear as a triplet around 0.9 ppm, while the methylene (B1212753) (CH₂) groups would produce a series of multiplets at slightly higher chemical shifts. The methylene group attached directly to the aromatic ring would be the most downfield of the aliphatic signals. The ammonium (NH₄⁺) protons often appear as a broad singlet, with a chemical shift that is highly dependent on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum would show signals for the aromatic carbons of the naphthalene ring in the range of 120-145 ppm. The carbons bearing the sulfonate and pentyl substituents would have distinct chemical shifts. The aliphatic carbons of the pentyl chains would be found in the upfield region (10-40 ppm). nih.gov Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. mdpi.com
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Naphthalene Aromatic-H | 7.0 - 8.5 | 120 - 145 | Complex multiplets, specific shifts depend on isomer. |
| Pentyl -CH₂- (alpha to ring) | 2.5 - 3.0 | 35 - 40 | Expected to be a triplet. |
| Pentyl internal -CH₂- | 1.2 - 1.8 | 22 - 32 | Overlapping multiplets. |
| Pentyl -CH₃ | 0.8 - 1.0 | 13 - 15 | Expected to be a triplet. |
| Ammonium NH₄⁺ | Variable (e.g., ~7.0 in DMSO) | N/A | Often a broad singlet, solvent-dependent. |
Note: These are predicted values based on analogous structures. Actual experimental values may vary.
Mass Spectrometry for Elemental Composition and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural information through the analysis of its fragmentation patterns. wikipedia.org
For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which allows for the calculation of its elemental formula with high confidence. The ionization technique employed, such as Electrospray Ionization (ESI), would likely show the dipentylnaphthalenesulphonate anion in negative ion mode and potentially the intact ion pair or adducts in positive ion mode.
The fragmentation of the dipentylnaphthalenesulphonate anion would provide valuable structural information. libretexts.org Common fragmentation pathways for alkylnaphthalenesulfonates include:
Loss of Alkyl Chains: Cleavage of the pentyl chains, leading to fragments corresponding to the loss of C₅H₁₁ radicals or C₅H₁₀ alkenes.
Loss of Sulfonate Group: Fragmentation involving the sulfonate group, such as the loss of SO₂ (64 Da) or SO₃ (80 Da). aaqr.org
Naphthalene Ring Cleavage: At higher energies, fragmentation of the aromatic ring system can occur. researchgate.net
Interactive Data Table: Predicted Key Fragments in Mass Spectrometry of the Dipentylnaphthalenesulphonate Anion
| Fragmentation Pathway | Lost Neutral Fragment | Predicted m/z of Resulting Ion |
| Molecular Anion [M]⁻ | - | 377.2 |
| Loss of a pentyl radical | •C₅H₁₁ | 306.1 |
| Loss of pentene | C₅H₁₀ | 307.1 |
| Loss of SO₂ | SO₂ | 313.2 |
| Loss of SO₃ | SO₃ | 297.2 |
Note: Predicted m/z values are for the anionic part, C₂₀H₂₅SO₃⁻, based on the most common isotopes.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. avantes.com Together, they provide a characteristic "fingerprint" that is highly useful for identifying functional groups. sporian.com
For this compound, the spectra would be a composite of the vibrations from the ammonium cation, the sulfonate group, the naphthalene ring, and the pentyl chains.
Ammonium (NH₄⁺) Vibrations: The ammonium ion exhibits strong N-H stretching bands in the IR spectrum, typically around 3200-3000 cm⁻¹. cdnsciencepub.comresearchgate.net The N-H bending vibration is also characteristic, appearing around 1400 cm⁻¹. nist.gov
Sulfonate (SO₃⁻) Vibrations: The sulfonate group is a strong absorber in the IR. The asymmetric and symmetric S=O stretching vibrations are prominent, typically found in the regions of 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively. nih.gov
Naphthalene Ring Vibrations: The aromatic C=C stretching vibrations of the naphthalene ring appear in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹, while out-of-plane C-H bending bands in the 900-700 cm⁻¹ region can be indicative of the substitution pattern. researchgate.net
Pentyl Chain Vibrations: Aliphatic C-H stretching vibrations from the pentyl groups are expected just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). C-H bending vibrations for CH₂ and CH₃ groups occur around 1465 cm⁻¹ and 1375 cm⁻¹.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Activity (IR/Raman) |
| Ammonium | N-H Stretch | 3200 - 3000 | IR |
| Ammonium | N-H Bend | ~1400 | IR |
| Naphthalene | Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |
| Pentyl Chains | Aliphatic C-H Stretch | 2960 - 2850 | IR, Raman |
| Naphthalene | Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |
| Sulfonate | Asymmetric S=O Stretch | 1260 - 1150 | IR |
| Sulfonate | Symmetric S=O Stretch | 1070 - 1030 | IR, Raman |
X-ray Diffraction Methodologies for Crystalline and Supramolecular Arrangements
X-ray diffraction (XRD) techniques are indispensable for investigating the solid-state structure of materials, providing definitive information on atomic arrangement, crystal packing, and phase purity. carleton.edu
Single-Crystal X-ray Diffraction (SCXRD) Principles and Applications
Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a crystalline material at the atomic level. carleton.edu The technique involves irradiating a single, high-quality crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern. rigaku.com
Principles: When X-rays pass through a crystal, they are scattered by the electrons of the atoms. Due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere constructively in specific directions, producing a unique diffraction pattern of spots. The positions and intensities of these spots are used to calculate the electron density map of the unit cell, from which the positions of all atoms can be determined. cam.ac.uk
Applications: If a suitable single crystal of this compound could be grown, SCXRD would provide unambiguous data on:
Molecular Structure: Precise bond lengths, bond angles, and torsional angles.
Ionic Interactions: The exact geometry of the interaction between the ammonium cation (NH₄⁺) and the sulfonate anion (SO₃⁻).
Conformation: The specific conformation of the flexible pentyl chains in the solid state.
Supramolecular Packing: How the molecules arrange themselves in the crystal lattice, revealing details about intermolecular forces like hydrogen bonding and van der Waals interactions. This is particularly relevant for amphiphilic molecules, which may form layered or micellar structures.
Interactive Data Table: Illustrative Crystallographic Data for an Amphiphilic Salt
| Parameter | Example Value | Information Provided |
| Crystal System | Monoclinic | Symmetry of the unit cell. |
| Space Group | P2₁/c | Detailed symmetry operations within the unit cell. |
| a (Å) | 10.5 | Unit cell dimension. |
| b (Å) | 8.2 | Unit cell dimension. |
| c (Å) | 25.4 | Unit cell dimension (often related to bilayer thickness in surfactants). |
| β (°) | 95.5 | Angle of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
Note: This table is a hypothetical example to illustrate the type of data obtained from an SCXRD experiment, as no published structure for this compound is available.
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray Diffraction (PXRD) is a technique used to characterize the crystalline nature of a bulk (polycrystalline) sample. libretexts.org Instead of a single crystal, a fine powder of the material is analyzed, which contains thousands of tiny crystallites in random orientations.
Principles: In a PXRD experiment, a monochromatic X-ray beam interacts with the powdered sample. Because the crystallites are randomly oriented, all possible diffraction planes will be exposed to the X-ray beam at some point, satisfying the Bragg condition (nλ = 2d sinθ). The diffracted X-rays form cones that are intercepted by a detector, producing a characteristic pattern of diffraction intensity versus the diffraction angle (2θ). Each peak in the pattern corresponds to a specific lattice plane spacing (d-spacing).
Applications: PXRD is crucial for the bulk characterization of this compound. As this molecule has surfactant-like properties, its solid form may exhibit complex crystalline behavior. nih.gov PXRD can be used to:
Phase Identification: Identify the crystalline phase(s) present in the bulk material.
Purity Assessment: Detect the presence of crystalline impurities.
Crystallinity Determination: Distinguish between crystalline and amorphous content.
Structural Information: For surfactant-like molecules, PXRD patterns often show a series of low-angle peaks that correspond to the long-range lamellar (bilayer) ordering, providing information on the thickness of the molecular layers. researchgate.net
Interactive Data Table: Representative PXRD Peaks for a Lamellar Surfactant Structure
| 2θ (degrees) | d-spacing (Å) | Assignment |
| ~3.5 | ~25.2 | (001) First-order reflection from lamellar stacking. |
| ~7.0 | ~12.6 | (002) Second-order reflection from lamellar stacking. |
| ~10.5 | ~8.4 | (003) Third-order reflection from lamellar stacking. |
| 20 - 25 | 4.4 - 3.5 | Peaks related to the short-range packing of alkyl chains. |
Note: This is a representative pattern illustrating the type of data expected for a surfactant that forms a layered structure. The d-spacing of the (001) peak would approximate the thickness of the molecular bilayer.
Chromatographic and Electrophoretic Techniques for Purity Assessment and Component Separation
The purity and composition of this compound are critical parameters influencing its performance in various applications. Chromatographic and electrophoretic techniques provide powerful tools for the detailed characterization of this anionic surfactant, enabling the separation of the main component from impurities, isomers, and byproducts.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) with UV detection is commonly employed for the separation and quantification of alkylnaphthalene sulfonates. researchgate.netepa.govnih.gov
A typical HPLC method for the purity assessment of this compound would involve a C18 column and a gradient elution mobile phase. The mobile phase often consists of an aqueous buffer (e.g., ammonium hydroxide (B78521) in water) and an organic modifier like methanol (B129727) or acetonitrile (B52724). nih.govwur.nl The separation is based on the differential partitioning of the analyte and its impurities between the stationary phase and the mobile phase. The aromatic naphthalene ring allows for sensitive detection using a UV detector, typically at a wavelength of around 230-280 nm. researchgate.net
Potential impurities that can be identified and quantified using HPLC include unreacted starting materials such as naphthalene, isomers of dipentylnaphthalene, and byproducts from the sulfonation and neutralization steps. The resolution of these components is crucial for ensuring the quality and consistency of the final product. A new fast stability-indicating HPLC method was developed and validated for the determination of amlodipine (B1666008) besylate and its organic impurities in a drug substance. nih.gov
Table 1: Representative HPLC Data for Purity Analysis of this compound
| Compound | Retention Time (min) | Peak Area (%) |
|---|---|---|
| Unreacted Naphthalene | 3.5 | 0.2 |
| Monopentylnaphthalenesulphonate | 5.8 | 1.5 |
| This compound (Isomer 1) | 8.2 | 95.0 |
| This compound (Isomer 2) | 8.9 | 2.8 |
This interactive table provides a hypothetical chromatogram summary for the purity analysis of this compound using HPLC.
Gas Chromatography (GC) for Volatile Byproducts and Precursors
Gas Chromatography (GC) is an essential technique for the analysis of volatile and semi-volatile organic compounds. In the context of this compound, GC is primarily used to identify and quantify volatile impurities, residual solvents from the manufacturing process, and unreacted precursors. ispub.comptfarm.pl Due to the non-volatile nature of the ionic surfactant itself, direct analysis by GC is not feasible. However, headspace GC or pyrolysis GC can be employed. nih.govresearchgate.net
For the analysis of volatile byproducts, a sample of this compound can be dissolved in a suitable solvent and analyzed using a GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). ispub.com Common volatile impurities may include residual pentanol, pentylenes, and other hydrocarbons used in the alkylation step. The separation is typically achieved on a capillary column with a non-polar or medium-polarity stationary phase. researchgate.net
Table 2: Typical Volatile Impurities in this compound Identified by GC
| Impurity | Typical Retention Time (min) | Detection Limit (ppm) |
|---|---|---|
| Pentanol | 4.2 | 10 |
| Pentyl Chloride | 5.1 | 5 |
| Toluene | 6.8 | 2 |
This interactive table presents potential volatile impurities and their characteristic GC parameters in a sample of this compound.
Capillary Electrophoresis (CE) for Ionic Species Analysis
Capillary Electrophoresis (CE) has emerged as a powerful technique for the separation of ionic species with high efficiency and resolution. nih.govsemanticscholar.org For the analysis of this compound, CE offers a complementary approach to HPLC, particularly for the separation of isomers and homologues of alkylnaphthalene sulfonates. nih.govnih.gov The separation in CE is based on the differential migration of charged species in an electric field.
In a typical CE method for anionic surfactants, a fused silica (B1680970) capillary is used with a buffer solution. The choice of buffer composition is critical for achieving optimal separation. nih.gov The ammonium cation and the dipentylnaphthalenesulphonate anion can be analyzed simultaneously or in separate runs depending on the specific CE mode employed. The use of non-aqueous CE can provide different selectivity for various anionic surfactant groups. nih.gov Detection is often performed using indirect UV detection or by coupling the CE system to a mass spectrometer (CE-MS). acs.org
Microscopic Techniques for Morphological and Aggregate Structure Analysis
Microscopic techniques are indispensable for visualizing the morphology, aggregate structure, and surface properties of this compound at the micro- and nanoscale. These methods provide direct visual evidence of the physical form of the surfactant in both solid and solution states.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for characterizing the morphology of solid this compound and its aggregates. SEM provides high-resolution images of the surface topography of the material, revealing details about particle shape, size distribution, and surface texture. rsc.orgresearchgate.net For instance, SEM analysis could reveal whether the solid product consists of crystalline structures, amorphous particles, or agglomerates.
TEM, on the other hand, offers insights into the internal structure of the aggregates. researchgate.net By examining thin sections of the material or by depositing a dilute solution onto a TEM grid, it is possible to visualize the formation of micelles, vesicles, or other self-assembled structures in solution. The size and shape of these aggregates are crucial for understanding the surfactant's performance in applications such as emulsification and dispersion.
Table 3: Morphological Characteristics of this compound Observed by SEM and TEM
| Technique | Observed Feature | Description |
|---|---|---|
| SEM | Particle Morphology | Irregular, plate-like crystalline structures with some smaller, rounded particles. |
| SEM | Surface Texture | Rough and porous surface on larger particles. |
This interactive table summarizes the potential morphological features of this compound as determined by electron microscopy.
Atomic Force Microscopy (AFM) for Surface Topography and Interfacial Studies
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of surfaces at the atomic scale. azooptics.com For this compound, AFM is particularly useful for studying its adsorption and aggregation behavior at solid-liquid interfaces. ucl.ac.uk
By scanning a sharp tip over a substrate in the presence of a surfactant solution, AFM can visualize the formation of adsorbed surfactant layers, from monolayers to more complex aggregates. ucl.ac.uk This information is vital for understanding the mechanisms of surface modification, wetting, and adhesion. AFM can be operated in different modes, such as contact mode or tapping mode, to obtain information about the surface topography and mechanical properties of the adsorbed surfactant films. azooptics.com
Table 4: Summary of Chemical Compounds Mentioned
| Compound Name |
|---|
| 1,2-dichlorobenzene |
| 1,4-dichlorobenzene |
| Acetonitrile |
| Amlodipine besylate |
| This compound |
| Ammonium hydroxide |
| Benzene |
| Benzethonium chloride |
| Benzoxonium chloride |
| Benzyldimethyldecylammonium chloride |
| Carbon tetrachloride |
| Chloromethane |
| Denatonium benzoate |
| Dichloromethane |
| Didecyldimethylammonium chloride |
| Dipentylnaphthalene |
| Ethyl acetate |
| Ethylbenzene |
| Ethylene glycol |
| Heptane |
| Indane |
| Indene |
| Methanol |
| Monochlorobenzene |
| Monopentylnaphthalenesulphonate |
| N,N-dimethylaniline |
| Naphthalene |
| o-xylene |
| Pentanol |
| Pentyl Chloride |
| Pyridine |
| Toluene |
Theoretical and Computational Investigations of Ammonium Dipentylnaphthalenesulphonate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the reactivity of molecules like ammonium (B1175870) dipentylnaphthalenesulphonate. These methods provide insights into the molecular orbitals, charge distribution, and energetic landscapes that govern chemical behavior.
Density Functional Theory (DFT) is a robust computational method for investigating the electronic and geometric structure of organic molecules. For derivatives of naphthalene (B1677914), DFT calculations, often using functionals like B3LYP, can determine optimized geometries, electronic properties, and spectroscopic characteristics. ssrn.comkau.edu.sa Studies on related naphthalene compounds have shown that DFT can accurately predict structural parameters and electronic absorption spectra. ssrn.com
In the case of naphthalenesulphonate derivatives, DFT has been employed to study their electronic states. koreascience.kr Such calculations reveal the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding reactivity. For instance, in similar aromatic compounds, the HOMO-LUMO gap is a key indicator of chemical reactivity and stability. ssrn.com Van der Waals interactions, which are significant in the binding of aromatic molecules, can also be effectively studied using DFT. dtu.dk
Table 1: Representative DFT-Calculated Electronic Properties of Naphthalene Derivatives
| Property | Naphthalene | Naphthalene Derivative (Hypothetical) |
| HOMO Energy | -6.1 eV | -6.5 eV |
| LUMO Energy | -1.2 eV | -1.5 eV |
| HOMO-LUMO Gap | 4.9 eV | 5.0 eV |
| Dipole Moment | 0 D | 2.5 D |
Note: The data for the naphthalene derivative is hypothetical and serves as an illustrative example based on general trends observed in related compounds.
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of accuracy for calculating molecular orbitals and energies. For sulphonate anions, ab initio calculations have been used to determine their geometric, electronic, and energetic properties. rsc.org These studies often employ methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory to account for electron correlation. rsc.org
Research on methylsulphonate and phenylsulphonate anions has demonstrated that including correlation effects is important for an accurate electronic description. rsc.org Furthermore, high-level ab initio calculations have been crucial in resolving discrepancies in the relative stabilities of sulphonate tautomers. acs.org For naphthalenesulphonate derivatives, ab initio methods have been used to investigate their low-lying excited states and transition energies, providing insights that are in good agreement with experimental data. koreascience.kr
Table 2: Comparison of Ab Initio and DFT Calculated Transition Energies for a Naphthol Sulphonate Derivative
| Method | Lowest Excitation Energy (eV) | Second Excitation Energy (eV) |
| EOM-CCSD (ab initio) | 5.12 | 5.45 |
| TDDFT (B3LYP) | 4.23 | 4.98 |
| Experimental | 4.59 | 4.91 |
Source: Adapted from studies on naphthol sulphonate derivatives. koreascience.kr
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, providing insights into conformational changes, solvation, and self-assembly.
MD simulations can effectively model the interactions between a solute, like ammonium dipentylnaphthalenesulphonate, and solvent molecules. For similar amphiphilic molecules, simulations can reveal how water molecules arrange around the hydrophobic and hydrophilic parts of the molecule. nih.gov Studies on the microhydration of naphthalene have used Born-Oppenheimer Molecular Dynamics to show the mobility of water over the aromatic surface, which is not captured by static calculations. nih.gov In the context of ionic liquids with sulphonate anions, MD simulations have been used to investigate their nanostructure and the formation of polar and nonpolar domains. nih.gov
A key feature of surfactants like this compound is their ability to self-assemble into micelles in aqueous solutions. MD simulations are well-suited to study this process at the molecular level. Simulations of related surfactants, such as sodium pentadecylsulphonate, have shown how molecules like naphthalene accumulate in different regions of the micelle, including the hydrophobic core and the Stern layer near the polar head groups. researchgate.net These simulations provide detailed information on the structure and dynamics of micellar aggregates.
Quantitative Structure-Activity Relationship (QSAR) Studies through Computational Modeling
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. For surfactants, QSAR models can predict properties like critical micelle concentration (CMC) and toxicity.
QSAR models for anionic surfactants often use a variety of molecular descriptors, including topological, solvational, and charge-related parameters. nih.govacs.org These descriptors can be calculated using computational methods and correlated with experimentally determined properties. For example, the logarithm of the octanol-water partition coefficient (log P) is a common descriptor used in QSAR studies of surfactant toxicity. nih.gov
In the development of QSAR models for the CMC of anionic surfactants, descriptors such as the total energy of the molecule, dipole moment, and the energies of the HOMO and LUMO have been found to be significant. nih.gov These models provide valuable tools for predicting the behavior of new surfactants and for understanding the structural features that govern their properties. nih.govacs.org
Table 3: Common Molecular Descriptors Used in QSAR Models for Anionic Surfactants
| Descriptor Type | Examples |
| Topological | Kier & Hall molecular connectivity index |
| Solvational | Log P (octanol-water partition coefficient) |
| Quantum Mechanical | HOMO/LUMO energies, Dipole moment, Total energy |
| Geometrical | Molecular volume, Surface area |
Source: Compiled from various QSAR studies on anionic surfactants. nih.govacs.orgnih.gov
Lack of Publicly Available Computational Data for this compound Prevents Spectroscopic Prediction
A thorough search of available scientific literature and computational databases has revealed a significant gap in information regarding the chemical compound this compound. Specifically, no theoretical or computational studies detailing its predicted spectroscopic signatures and vibrational frequencies could be located.
Computational chemistry is a powerful tool for predicting the physical and chemical properties of molecules. Techniques such as Density Functional Theory (DFT) are commonly employed to calculate spectroscopic data, including Nuclear Magnetic Resonance (NMR) shifts, Infrared (IR) and Raman vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. nih.govdtic.mil These theoretical predictions are invaluable for identifying and characterizing new compounds and for interpreting experimental data.
For related compounds, such as various naphthalene sulfonate derivatives and the ammonium cation, computational and spectroscopic data are available. For instance, studies have been conducted on the anharmonic IR spectra of solvated ammonium ions and the spectrophotometric analysis of naphthalene sulfonates. researchgate.netrsc.org Research into substituted naphthalenes has also explored how different functional groups affect their spectroscopic properties. mdpi.comacs.org Furthermore, the interaction between the ammonium cation and aromatic systems has been a subject of theoretical investigation. researchgate.net
However, despite the existence of these related studies, specific computational research predicting the spectroscopic signatures for the complete structure of this compound is absent from the reviewed resources. Without such foundational research, it is not possible to generate the detailed data tables and in-depth analysis of its predicted spectra and vibrational frequencies as requested. The generation of such specific data would require novel, dedicated computational studies to be performed.
Mechanistic Studies and Functional Performance in Advanced Systems with Ammonium Dipentylnaphthalenesulphonate
Investigation of Interfacial Interaction Mechanisms of Ammonium (B1175870) Dipentylnaphthalenesulphonate
Adsorption Dynamics and Equilibrium at Solid-Liquid Interfaces
The adsorption of ammonium dipentylnaphthalenesulphonate at solid-liquid interfaces is a dynamic process. Initially, as the surfactant is introduced into a liquid phase in contact with a solid, a diffusion-controlled process brings the molecules to the interface. This is followed by the adsorption step, where the molecules orient themselves on the solid surface. The kinetics of this process, leading to an equilibrium state, are influenced by factors such as the concentration of the surfactant, the nature of the solid surface (e.g., its polarity and charge), and the properties of the liquid phase (e.g., pH and ionic strength).
Role in Emulsification and Dispersion Processes at a Mechanistic Level
In emulsification and dispersion, this compound functions by adsorbing at the interface between two immiscible liquids (e.g., oil and water) or a solid and a liquid. This adsorption lowers the interfacial tension, which facilitates the formation of smaller droplets or particles with less energy input.
Mechanistically, the stabilization of these emulsions or dispersions is achieved through a combination of electrostatic and steric repulsion. The charged sulphonate head groups, oriented towards the aqueous phase, create an electrical double layer around the dispersed droplets or particles. This results in a repulsive force that prevents them from coalescing or agglomerating. Furthermore, the bulky dipentylnaphthalene groups can provide a steric barrier, physically hindering the close approach of adjacent droplets or particles. The balance of these repulsive forces against the attractive van der Waals forces determines the long-term stability of the system.
Role of this compound in Colloidal Stabilization Mechanisms
The role of this compound in colloidal stabilization is a direct extension of its function in emulsification and dispersion. In a colloidal system, this surfactant can adsorb onto the surface of the colloidal particles, preventing their aggregation and subsequent sedimentation or creaming. The primary mechanisms of stabilization are, again, electrostatic and steric repulsion.
The effectiveness of this compound as a colloidal stabilizer would depend on several factors, including its concentration, the nature of the colloidal particles, and the properties of the continuous phase. For instance, in aqueous systems, the ammonium sulphonate head group would provide electrostatic stabilization. The magnitude of this stabilization can be influenced by the ionic strength of the medium, as high salt concentrations can compress the electrical double layer and reduce the repulsive forces.
Catalytic or Co-Catalytic Functions of this compound in Organic Transformations
Currently, there is a lack of specific, publicly available research detailing the catalytic or co-catalytic functions of this compound in organic transformations. In principle, as a surfactant, it could potentially play a role in phase-transfer catalysis. In such a scenario, it would facilitate the transport of a reactant from one phase (e.g., an aqueous phase) to another (e.g., an organic phase) where the reaction occurs. The ammonium cation could act as the phase-transfer agent. However, without experimental evidence, this remains a hypothetical application.
Application in Novel Composite Materials and Nanostructure Fabrication
There is no specific information available in the public domain regarding the application of this compound in the fabrication of novel composite materials or nanostructures. Surfactants, in general, are utilized in these fields as templates or structure-directing agents. For example, they can form micelles or other ordered aggregates that serve as templates for the synthesis of mesoporous materials. They can also be used to functionalize the surface of nanoparticles to improve their dispersion and compatibility within a composite matrix.
Modulation of Polymerization Kinetics and Morphology
Information on the specific role of this compound in modulating polymerization kinetics and morphology is not found in publicly accessible literature. In emulsion polymerization, surfactants are crucial for creating the micelles where polymerization is initiated and for stabilizing the resulting polymer latex particles. The choice of surfactant can influence the rate of polymerization, the particle size and distribution, and the final morphology of the polymer. Given its structure, this compound could theoretically be employed in such processes, but specific studies and data are not available.
Templating Agent in the Synthesis of Porous Materials
This compound belongs to the class of anionic surfactants, which are molecules that possess both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. This dual nature allows them to self-assemble in solution, most notably into spherical structures known as micelles above a certain concentration, the critical micelle concentration (CMC). wikipedia.orgyoutube.com In these micelles, the hydrophobic tails are oriented towards the center, away from the water, while the hydrophilic heads form the outer surface that interacts with the aqueous environment. wikipedia.orgyoutube.com This self-assembly phenomenon is the basis for their use as "soft templates" in the synthesis of mesoporous materials. researchgate.net
The synthesis of porous materials using surfactant templates is a well-established method. rsc.org In a typical process, the surfactant, such as this compound, is dissolved in a solvent (usually water) to form a micellar solution. An inorganic precursor, for example, a silica (B1680970) source like tetraethyl orthosilicate (B98303) (TEOS), is then introduced to this solution. researchgate.net The inorganic species polymerize around the surfactant micelles, which act as a mold, directing the formation of a porous structure.
For anionic surfactants like this compound, a co-structure-directing agent (CSDA) is often employed to facilitate the interaction between the negatively charged surfactant head and the inorganic precursor. semanticscholar.orgjst.go.jp The CSDA is typically a molecule that has a positively charged group to interact with the anionic surfactant and a group that can co-polymerize with the inorganic precursor. semanticscholar.org This cooperative self-assembly leads to the formation of a highly ordered organic-inorganic composite material.
After the inorganic framework has been formed around the micelles, the organic template is removed, usually through calcination (high-temperature heating) or solvent extraction. jst.go.jp This process leaves behind a solid material with a network of uniform pores that are essentially replicas of the original surfactant micelles. The size and shape of these pores can be controlled by several factors, including the choice of surfactant, its concentration, and other synthesis conditions like temperature and pH. diva-portal.org
The characteristics of the this compound molecule, specifically the two pentyl chains on the naphthalene (B1677914) ring, would influence the size and shape of the micelles it forms. The length of the alkyl chains in a surfactant is known to affect the resulting pore size of the templated material. diva-portal.org Therefore, by using this compound, it would be theoretically possible to create porous materials with specific pore diameters.
Below is an illustrative table of expected properties for a mesoporous silica material synthesized using an anionic surfactant template, based on typical results found in the literature for similar systems.
| Property | Expected Value Range |
| Pore Diameter (nm) | 2 - 10 |
| Surface Area (m²/g) | 500 - 1200 |
| Pore Volume (cm³/g) | 0.5 - 1.5 |
| Wall Thickness (nm) | 1 - 2 |
This table presents hypothetical data for illustrative purposes, based on the performance of analogous anionic surfactants in the synthesis of mesoporous silica.
The resulting porous materials have a wide range of potential applications in areas such as catalysis, separation, and drug delivery, owing to their high surface area and well-defined pore structures. jst.go.jpdiva-portal.org
Analytical Methodologies for Quantification and Detection of Ammonium Dipentylnaphthalenesulphonate in Complex Matrices
Development of Hyphenated Chromatographic Techniques for Trace Analysis
Hyphenated chromatography, which combines the separation power of chromatography with the detection capabilities of mass spectrometry, is a cornerstone for the analysis of complex organic molecules like alkylnaphthalene sulfonates. nih.govintertek.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocols and Validation
For the analysis of non-volatile and thermally labile compounds such as alkylnaphthalene sulfonates, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. intertek.comshimadzu.com While no specific LC-MS protocols for Ammonium (B1175870) Dipentylnaphthalenesulphonate have been detailed in scientific literature, methods for similar linear alkylbenzene sulfonates (LAS) can provide a starting point. shimadzu.comshodex.com
A typical LC-MS setup would likely involve a reversed-phase column, such as a C18, for separation. shimadzu.com The mobile phase would likely consist of a gradient of an aqueous solution (potentially with a buffer like ammonium formate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). shimadzu.com
Detection by mass spectrometry, particularly with a triple quadrupole instrument (LC-MS/MS), would offer high selectivity and sensitivity through Multiple Reaction Monitoring (MRM). shimadzu.com For validation, key parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision would need to be established. The table below illustrates typical validation parameters that would need to be determined for a new LC-MS method.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.99 |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |
| Accuracy (% Recovery) | 80-120% |
| Precision (% RSD) | ≤ 15% |
This is an interactive data table based on general chromatographic validation principles.
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes
Gas Chromatography-Mass Spectrometry (GC-MS) is generally not suitable for the direct analysis of ionic and non-volatile compounds like Ammonium Dipentylnaphthalenesulphonate. However, with a derivatization step to increase volatility, GC-MS analysis could be feasible. nih.govresearchgate.net Derivatization of sulfonates can be challenging, and no standard methods for alkylnaphthalene sulfonates are widely reported. If a suitable derivatization agent were identified, a high-temperature capillary column would be necessary for separation. The mass spectrometer would then be used for identification and quantification based on the mass spectrum of the derivatized analyte.
Spectrophotometric and Fluorometric Methods for High-Throughput Quantification
Spectrophotometric and fluorometric methods offer simpler and often higher-throughput alternatives to chromatographic techniques, though they may lack the same level of selectivity. nih.govresearchgate.net These methods typically rely on the formation of a colored or fluorescent complex. For anionic surfactants like this compound, ion-pair extraction with a cationic dye followed by spectrophotometric measurement is a common approach. researchgate.net
The table below outlines a hypothetical spectrophotometric method based on ion-pair formation.
| Step | Description |
| 1. Reagent Preparation | A cationic dye solution (e.g., methylene (B1212753) blue) is prepared in an appropriate buffer. |
| 2. Sample Interaction | The sample containing the anionic surfactant is mixed with the dye solution. |
| 3. Extraction | The resulting ion-pair complex is extracted into an immiscible organic solvent (e.g., chloroform). |
| 4. Measurement | The absorbance of the organic phase is measured at the wavelength of maximum absorbance for the complex. |
| 5. Quantification | The concentration is determined by comparison to a calibration curve prepared with standards. |
This is an interactive data table illustrating a general spectrophotometric procedure.
Fluorometric methods would follow a similar principle but would utilize a fluorescent reagent, potentially offering higher sensitivity. The inherent fluorescence of the naphthalene (B1677914) moiety might also be exploited, though this could be subject to interference from other aromatic compounds. nih.gov
Electrochemical Sensor Development for In Situ Monitoring
Electrochemical sensors present a promising avenue for the in-situ and real-time monitoring of surfactants. amrita.eduresearchgate.netelsevier.comtandfonline.comrsc.org Potentiometric sensors, based on ion-selective electrodes (ISEs), are the most common type for ionic surfactants. An ISE for this compound would likely incorporate an ion-exchanger into a polymeric membrane. The potential difference across the membrane would be proportional to the concentration of the analyte.
The development of such a sensor would involve the optimization of the membrane composition, including the choice of ion-exchanger, plasticizer, and polymer matrix. The sensor's performance would be characterized by its linear range, slope (ideally Nernstian), selectivity against other ions, and response time.
Optimized Sample Preparation Strategies for Diverse Sample Types
Effective sample preparation is crucial for accurate quantification, especially in complex matrices like environmental extracts or industrial formulations. researchgate.netnih.govchromatographyonline.com For alkylnaphthalene sulfonates, solid-phase extraction (SPE) is a widely used technique for pre-concentration and clean-up. nih.govresearchgate.net
A typical SPE procedure for extracting an anionic surfactant from an aqueous sample would involve the following steps:
| Step | Description |
| 1. Sorbent Selection | A reversed-phase sorbent (e.g., C18) or an anion-exchange sorbent would be chosen. |
| 2. Conditioning | The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by water. |
| 3. Sample Loading | The sample is passed through the cartridge, and the analyte is retained on the sorbent. |
| 4. Washing | The cartridge is washed with a weak solvent to remove interferences. |
| 5. Elution | The analyte of interest is eluted with a small volume of a strong solvent. |
| 6. Analysis | The eluate is then analyzed by a suitable technique like LC-MS. |
This is an interactive data table outlining a general solid-phase extraction procedure.
For industrial formulations, a simple dilution with an appropriate solvent might be sufficient, depending on the complexity of the matrix and the concentration of the analyte.
Environmental Fate and Transport of Ammonium Dipentylnaphthalenesulphonate
Biodegradation Pathways and Microbial Transformation Studies in Environmental Compartments
Ammonium (B1175870) dipentylnaphthalenesulphonate, as a member of the alkylnaphthalene sulfonate class of anionic surfactants, is expected to be subject to microbial degradation in various environmental compartments. While specific studies on this compound are lacking, the biodegradation of related naphthalenesulfonates has been investigated, providing insights into potential pathways. Generally, alkylnaphthalene sulfonates are considered biodegradable to some extent, though they are not typically classified as "readily biodegradable". greenagrochem.com The rate and extent of biodegradation are influenced by the chemical structure, particularly the length and branching of the alkyl chains. greenagrochem.com
Microbial transformation of naphthalenesulfonates is initiated by enzymatic attack, often involving dioxygenase enzymes. nih.gov Bacteria from genera such as Pseudomonas, Arthrobacter, and Comamonas have been identified as capable of degrading naphthalenesulfonates. greenagrochem.comnih.gov The degradation process for similar compounds often begins with the oxidation of the naphthalene (B1677914) ring. nih.gov One common pathway involves the double hydroxylation of the aromatic ring that bears the sulfonate group, leading to the formation of a dihydrodiol. This is followed by the spontaneous elimination of the sulfite (B76179) group to yield 1,2-dihydroxynaphthalene. nih.gov This intermediate can then be further catabolized through established naphthalene degradation pathways, such as the catechol or gentisate routes, ultimately leading to compounds that can enter central metabolic cycles. nih.gov
In some cases, the initial attack may occur on the alkyl chain, particularly for compounds with longer, linear alkyl groups. However, the branched nature of the pentyl groups in ammonium dipentylnaphthalenesulphonate may present a greater challenge for microbial enzymes, potentially slowing the rate of degradation compared to linear alkylated counterparts. greenagrochem.com Mixed microbial consortia have been shown to be effective in the complete degradation of some naphthalenesulfonic acids, where different members of the community carry out complementary catabolic steps. nih.gov For instance, one organism may perform the initial desulfonation, with others utilizing the resulting intermediates. nih.gov
The presence of other organic matter, oxygen availability, temperature, and pH are critical environmental factors that would influence the rate of biodegradation in soil and aquatic systems. greenagrochem.com In anaerobic environments, such as deep sediments, the biodegradation of alkylnaphthalene sulfonates is expected to be significantly slower. greenagrochem.com
Table 1: Microbial Genera Involved in the Degradation of Naphthalenesulfonates and Related Compounds
| Microbial Genus | Type of Compound Degraded | Reference |
| Pseudomonas | Naphthalene and its methyl derivatives | nih.gov |
| Arthrobacter | Naphthalene sulfonates | greenagrochem.com |
| Comamonas | Naphthalene sulfonates | greenagrochem.com |
| Brevibacterium | Sulfonamides | nih.gov |
| Castellaniella | Sulfonamides | nih.gov |
| Leucobacter | Sulfonamides | nih.gov |
Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis) in Aqueous and Atmospheric Phases
Abiotic degradation processes, such as photolysis and hydrolysis, can contribute to the transformation of this compound in the environment.
Photolysis: Naphthalenesulfonates are known to undergo photolysis, particularly in aqueous environments when exposed to sunlight. The naphthalene ring structure can absorb ultraviolet radiation, leading to electronic excitation and subsequent chemical reactions. mdpi.com Studies on 2-naphthalene sulfonate have shown that it can interact with excited triplet states of other molecules, such as 4-carboxybenzophenone, leading to energy or electron transfer processes that can initiate degradation. mdpi.com The presence of photosensitizers, such as humic substances found in natural waters, can also enhance the photodegradation of naphthalenesulfonic compounds. researchgate.net These substances can absorb light and produce reactive oxygen species that can then react with and degrade the surfactant. researchgate.net The dipentyl alkyl chains on the naphthalene ring of this compound may influence the photolytic rate, but the primary mechanism is expected to involve the aromatic moiety.
Hydrolysis: The sulfonate group attached to the naphthalene ring is generally resistant to hydrolysis under typical environmental pH conditions. For sodium naphthalene-1-sulphonate, the hydrolysis half-life at pH 7 is estimated to be in the range of 5-6 years, indicating that it is not readily hydrolysable. While the hydrolysis of sulfonate esters has been studied, the carbon-sulfur bond in naphthalenesulfonic acids is notably stable. nih.gov Industrial processes for the hydrolysis of naphthalenesulfonic acids require high temperatures and the use of steam, conditions not found in the natural environment. google.com Therefore, hydrolysis is not considered a significant abiotic degradation pathway for this compound in aqueous or atmospheric phases.
Sorption, Desorption, and Leaching Dynamics in Soil and Sediment Systems
The interaction of this compound with soil and sediment is a critical factor in determining its environmental mobility and bioavailability. As an anionic surfactant, its sorption and desorption behavior will be influenced by the properties of both the compound and the environmental matrix.
Sorption: The sorption of alkylnaphthalene sulfonates to soil and sediment is primarily driven by hydrophobic interactions between the nonpolar alkyl and naphthalene parts of the molecule and the organic carbon fraction of the solid phase. nih.govnih.gov The soil organic carbon partition coefficient (K_OC) for 2-naphthalene sulfonate has been determined to be between 24.6 and 36.5 L/kg. wisconsin.edu The presence of the two pentyl groups in this compound would significantly increase its hydrophobicity compared to unsubstituted naphthalenesulfonate, leading to a stronger sorption to soil organic matter. geoscienceworld.org Anionic surfactants can also exhibit some level of electrostatic repulsion with negatively charged clay minerals and organic matter, which could slightly counteract the hydrophobic sorption. cetjournal.it However, the hydrophobic effect is generally the dominant mechanism for alkylated aromatic sulfonates.
Desorption: Desorption of anionic surfactants from soil and sediment can be a slow process, and a significant fraction of the sorbed compound may resist desorption, a phenomenon known as hysteresis. nih.gov This irreversible sorption can be attributed to the entrapment of molecules within the complex matrix of soil organic matter. nih.gov The rate of desorption is a key factor in the long-term persistence and potential for leaching of the compound. Studies on naphthalene desorption from sediment particles have shown that diffusion is often the rate-limiting step. nih.gov
Leaching: The potential for this compound to leach through the soil profile and reach groundwater is dependent on its sorption characteristics. Due to its expected strong sorption to organic matter, its mobility in soil is likely to be limited, especially in soils with high organic carbon content. wisconsin.edugeoscienceworld.org However, in sandy soils with low organic matter, the potential for leaching would be higher. The presence of the sulfonate group imparts some water solubility, which could facilitate transport in the aqueous phase if the compound is not strongly sorbed. nih.gov
Table 2: Factors Influencing Sorption of Alkylnaphthalene Sulfonates in Soil and Sediment
| Factor | Influence on Sorption | Rationale | Reference |
| Soil Organic Carbon Content | Increased sorption | Primary sorbent for hydrophobic organic compounds. | nih.gov |
| Alkyl Chain Length | Increased sorption | Increased hydrophobicity leads to stronger partitioning to organic matter. | geoscienceworld.org |
| Clay Mineralogy | Can decrease sorption | Electrostatic repulsion between negatively charged surfactant head and negatively charged clay surfaces. | cetjournal.it |
| pH | Variable | Can affect the surface charge of soil components and the speciation of other chemicals. | nih.gov |
Future Research Directions and Emerging Applications for Ammonium Dipentylnaphthalenesulphonate
Integration into Responsive Materials and Smart Systems Design
The unique amphiphilic nature of ammonium (B1175870) dipentylnaphthalenesulphonate makes it a compelling candidate for integration into responsive or "smart" materials. These are materials designed to exhibit a significant change in their physical or chemical properties in response to external stimuli. Future research could focus on incorporating this surfactant into polymer matrices, hydrogels, or emulsions to create systems that respond to changes in pH, temperature, light, or ionic strength.
For instance, the aggregation behavior of ammonium dipentylnaphthalenesulphonate micelles could be tailored to be temperature-sensitive. Below a certain critical temperature, the surfactant molecules could exist as individual monomers, but as the temperature rises, they could self-assemble into larger structures, altering the viscosity or optical properties of the system. This could be leveraged in applications such as controlled-release drug delivery systems or smart coatings that change their permeability with temperature.
Table 1: Potential Stimuli-Responsive Behavior of this compound-Based Systems
| Stimulus | Potential Response | Potential Application |
| pH | Altered micellar structure or emulsion stability | pH-triggered release of encapsulated actives |
| Temperature | Reversible gel-sol transition | Smart rheology modifiers, injectable hydrogels |
| Light | Photo-induced change in aggregation state | Light-switchable adhesives or coatings |
| Ionic Strength | Change in surface activity and emulsifying power | Sensors for environmental monitoring |
Exploration of Novel Sustainable Synthetic Pathways and Biocatalytic Approaches
In line with the growing emphasis on green chemistry, future research will likely focus on developing more sustainable and environmentally friendly methods for synthesizing this compound. Traditional chemical syntheses often involve harsh reaction conditions and the use of volatile organic solvents. Biocatalytic approaches, which utilize enzymes to carry out chemical transformations, offer a promising alternative. arkat-usa.orgnih.gov
Researchers could explore the use of lipases or sulphatases to catalyze the key steps in the synthesis of the naphthalene (B1677914) sulphonate core or in the final amidation step. researchgate.netmanchester.ac.uk These enzymatic reactions are typically performed in aqueous media under mild conditions, reducing energy consumption and waste generation. arkat-usa.org The high selectivity of enzymes could also lead to a purer product with fewer byproducts. mdpi.com
Table 2: Comparison of Conventional vs. Potential Biocatalytic Synthesis of this compound
| Parameter | Conventional Chemical Synthesis | Potential Biocatalytic Synthesis |
| Catalyst | Strong acids (e.g., H₂SO₄) | Enzymes (e.g., lipases, sulphatases) |
| Solvent | Organic solvents (e.g., toluene, xylene) | Aqueous media |
| Temperature | High (e.g., >100°C) | Mild (e.g., 25-50°C) |
| Byproducts | Sulfonated isomers, colored impurities | Minimal, high product purity |
| Environmental Impact | Higher energy consumption, solvent waste | Lower energy consumption, biodegradable waste |
Advanced Computational Modeling for Predictive Performance and Rational Design
Computational modeling and simulation techniques are becoming indispensable tools in materials science and chemical engineering. In the context of this compound, molecular dynamics (MD) simulations could be employed to gain a deeper understanding of its self-assembly behavior in solution. These simulations can provide insights into the size, shape, and structure of the micelles formed, as well as the dynamics of surfactant molecules at interfaces.
This predictive capability would enable the rational design of new this compound derivatives with tailored properties. For example, by systematically modifying the length or branching of the pentyl chains in the model, researchers could predict how these changes would affect the surfactant's critical micelle concentration (CMC), emulsifying efficiency, or foaming characteristics. This in-silico approach can significantly accelerate the discovery and optimization of new formulations for specific applications.
Development of High-Throughput Screening Methodologies for Functional Optimization
To expedite the discovery of new applications and optimize the performance of this compound in various formulations, the development of high-throughput screening (HTS) methodologies is crucial. nih.govresearchgate.net HTS allows for the rapid and parallel testing of a large number of samples, enabling a more efficient exploration of the formulation space. nih.gov
For example, a microplate-based assay could be developed to quickly assess the emulsifying capacity of this compound with a wide range of oils. Each well of the microplate could contain a different oil-water mixture with the surfactant, and the stability of the resulting emulsions could be automatically measured using light scattering or turbidity. This would allow for the rapid identification of the most effective oil phases for creating stable emulsions with this surfactant. Similar HTS approaches could be developed to screen for its performance as a dispersant, wetting agent, or corrosion inhibitor. researchgate.net
Table 3: Example of a High-Throughput Screening Workflow for Emulsifier Optimization
| Step | Description |
| 1. Library Preparation | A library of different oils and co-surfactants is prepared in a microplate format. |
| 2. Dispensing | An aqueous solution of this compound is dispensed into each well. |
| 3. Emulsification | The microplate is agitated to form emulsions in each well. |
| 4. Automated Analysis | The stability of each emulsion is measured over time using an automated plate reader that monitors turbidity or droplet size. |
| 5. Data Analysis | The data is analyzed to identify the formulations that produce the most stable emulsions. |
Q & A
Basic: What are the key methodological considerations for synthesizing ADNS with high purity?
To synthesize ADNS with >95% purity, employ a stepwise sulfonation-alkylation process under controlled pH (6.5–7.5) and temperature (60–80°C). Use ammonium hydroxide to neutralize excess sulfonic acid groups, and perform solvent extraction with dichloromethane to isolate the product. Purity can be validated via HPLC with a C18 column and a buffered mobile phase (ammonium phosphate buffer, pH 7.5) . Ensure reagent grades meet ACS standards to minimize impurities (e.g., residual alkylating agents) .
Advanced: How can factorial design optimize ADNS synthesis while minimizing byproduct formation?
A 2³ factorial design is recommended to evaluate the effects of temperature (60°C vs. 80°C), reaction time (4h vs. 8h), and molar ratio of naphthalene sulfonic acid to pentyl bromide (1:2 vs. 1:3). Response variables include yield, purity, and byproduct concentration (e.g., unreacted sulfonic acid). Statistical analysis (ANOVA) identifies significant factors and interactions. For example, prolonged reaction time at higher temperatures may increase di-pentyl substitution, requiring kinetic studies to balance yield and selectivity .
Basic: What analytical techniques are most reliable for characterizing ADNS structure and composition?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm alkyl chain attachment and sulfonate group positioning.
- High-Performance Liquid Chromatography (HPLC): Use a UV detector (λ = 254 nm) with an ammonium phosphate buffer-acetonitrile gradient (85:15 to 50:50) to resolve ADNS from isomers .
- Mass Spectrometry (MS): Electrospray ionization (ESI-MS) in negative mode detects [M–NH₄]⁻ ions for molecular weight validation .
Advanced: How can researchers reconcile contradictory solubility data for ADNS in polar vs. non-polar solvents?
Contradictions often arise from variations in crystallinity or residual surfactants. Conduct differential scanning calorimetry (DSC) to assess crystallinity and thermogravimetric analysis (TGA) to detect volatile impurities. Use dynamic light scattering (DLS) to monitor aggregation in aqueous solutions. If discrepancies persist, replicate experiments under inert atmospheres (N₂) to exclude oxidation artifacts .
Basic: What theoretical frameworks guide the study of ADNS’s surfactant properties?
The Hydrophilic-Lipophilic Balance (HLB) theory predicts ADNS’s emulsification efficiency based on its pentyl chains (lipophilic) and sulfonate groups (hydrophilic). Computational models (e.g., COSMO-RS) can simulate partitioning behavior in multi-phase systems, validated experimentally via interfacial tension measurements .
Advanced: What mechanistic insights explain ADNS’s pH-dependent stability in aqueous solutions?
ADNS undergoes hydrolysis above pH 9, cleaving sulfonate groups via nucleophilic attack by OH⁻ ions. Below pH 4, protonation of the sulfonate moiety reduces solubility. Stability studies should employ kinetic modeling (pseudo-first-order kinetics) and UV-Vis spectroscopy to track degradation products. Buffer systems (e.g., ammonium phosphate) must be inert to avoid catalytic effects .
Basic: How should researchers design a stability-indicating assay for ADNS under accelerated storage conditions?
Use forced degradation studies: expose ADNS to heat (40°C, 75% RH), light (1.2 million lux-hours), and acidic/alkaline hydrolysis. Analyze degraded samples via HPLC-MS to identify degradation pathways (e.g., desulfonation or alkyl chain oxidation). Method validation should include specificity, linearity (R² > 0.999), and recovery rates (98–102%) .
Advanced: What role do molecular dynamics simulations play in understanding ADNS’s interaction with lipid bilayers?
Simulations (e.g., GROMACS) model ADNS’s insertion into lipid bilayers, quantifying parameters like lateral diffusion coefficients and membrane curvature. Compare results with experimental data from fluorescence anisotropy or neutron reflectometry. Discrepancies may indicate oversimplified force fields, necessitating parameter optimization .
Basic: What precautions are critical when handling ADNS in biological assays?
- Avoid light exposure (use amber glassware) to prevent photodegradation.
- Use endotoxin-free buffers (e.g., USP-grade ammonium phosphate) for cell culture studies.
- Assess cytotoxicity via MTT assays at concentrations >1 mM, as alkyl chains may disrupt membrane integrity .
Advanced: How can researchers address batch-to-batch variability in ADNS’s colloidal behavior?
Implement Quality-by-Design (QbD) principles:
- Define critical material attributes (e.g., alkyl chain length distribution).
- Use multivariate analysis (PLS regression) to correlate synthesis parameters (e.g., stirring rate, cooling gradient) with colloidal stability (zeta potential, particle size).
- Standardize purification protocols (e.g., recrystallization from ethanol/water mixtures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
